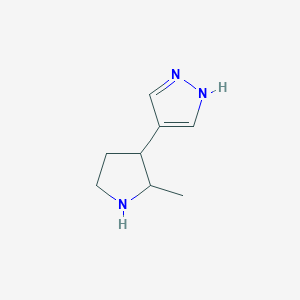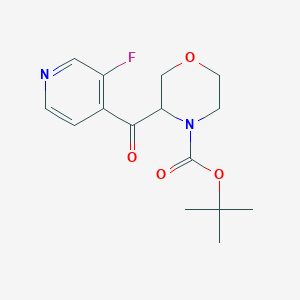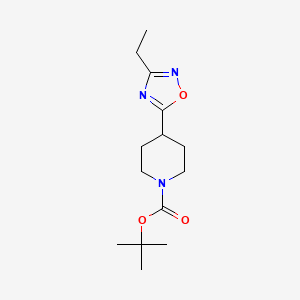
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the piperidine ring: The 1,2,4-oxadiazole moiety is introduced onto the piperidine ring through nucleophilic substitution reactions.
Protection of the piperidine nitrogen: The Boc group is introduced using Boc anhydride in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.
Analyse Chemischer Reaktionen
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring into other functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring, altering the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes. This interaction can modulate the activity of the enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can be compared with other piperidine derivatives and oxadiazole-containing compounds:
Piperidine derivatives: Compounds like 1-Boc-4-(4-methylpiperidin-1-yl)piperidine share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Oxadiazole-containing compounds: Compounds such as 3,5-dimethyl-1,2,4-oxadiazole have different substitution patterns on the oxadiazole ring, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the piperidine and oxadiazole moieties, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H23N3O3 |
|---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
tert-butyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O3/c1-5-11-15-12(20-16-11)10-6-8-17(9-7-10)13(18)19-14(2,3)4/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
AFJDMEXKFQEKLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


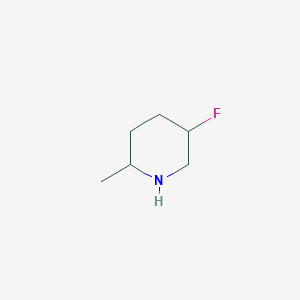


![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)
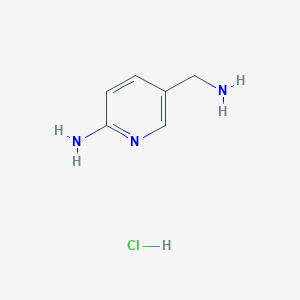



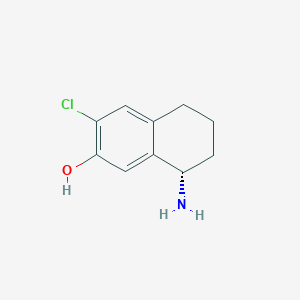

![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

